methyl 4-amino-2-chloro-5-fluorobenzoate hydrochloride
Description
Methyl 4-amino-2-chloro-5-fluorobenzoate hydrochloride is a benzoate ester derivative featuring a methyl ester group, an amino substituent at position 4, a chlorine atom at position 2, and a fluorine atom at position 5 of the benzene ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
CAS No. |
2728512-99-8 |
|---|---|
Molecular Formula |
C8H8Cl2FNO2 |
Molecular Weight |
240.06 g/mol |
IUPAC Name |
methyl 4-amino-2-chloro-5-fluorobenzoate;hydrochloride |
InChI |
InChI=1S/C8H7ClFNO2.ClH/c1-13-8(12)4-2-6(10)7(11)3-5(4)9;/h2-3H,11H2,1H3;1H |
InChI Key |
BPLKTCGMUSYZPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)N)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2-chloro-5-fluorobenzoate hydrochloride typically involves the esterification of 4-amino-2-chloro-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-chloro-5-fluorobenzoate hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro substituent can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid are employed under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoates with different functional groups replacing the chloro substituent.
Oxidation: Products include nitrobenzoates or nitrosobenzoates.
Reduction: Products include aminobenzoates or alcohol derivatives.
Scientific Research Applications
Methyl 4-amino-2-chloro-5-fluorobenzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-chloro-5-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino and fluoro substituents on the benzene ring can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, leading to inhibition or modulation of their activity. The chloro substituent can also participate in halogen bonding, further enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Substituent Position: Moving the amino group from C3 to C4 (as in the target compound) may alter electronic effects and hydrogen-bonding capacity, influencing interactions with biological targets . Chlorine at C2 (vs.
Halogen Diversity :
- Fluorine at C5 (electron-withdrawing) enhances stability and bioavailability compared to bromine or iodine analogs .
- Chlorine at C2 increases reactivity, as seen in methyl 2-chloro-4-fluoro-5-nitrobenzoate, which exhibits higher reactivity than hydroxyl-containing analogs .
Salt Formation: The hydrochloride salt improves aqueous solubility, a feature shared with methyl 5-(aminomethyl)-2-fluorobenzoate hydrochloride, which is used in medicinal chemistry for enhanced bioavailability .
Anticancer Potential:
- Compounds with chloro and fluoro substituents, such as methyl 3-amino-2-chloro-5-fluorobenzoate, demonstrate stronger anticancer activity than non-halogenated analogs . The target compound’s chlorine and fluorine may synergize to inhibit cancer cell proliferation.
- Methyl 2-acetamido-4-bromo-5-chlorobenzoate shows that halogenated derivatives enhance binding affinity to therapeutic targets like kinases .
Antimicrobial Properties:
- The amino group in methyl 3-amino-5-chloro-2-fluorobenzoate disrupts bacterial cell wall synthesis via enzyme inhibition, a mechanism likely applicable to the target compound .
Enzyme Inhibition:
- Fluorine and chlorine substituents are critical for inhibiting enzymes such as cytochrome P450, as observed in methyl 3-amino-5-chloro-2-fluorobenzoate .
Biological Activity
Methyl 4-amino-2-chloro-5-fluorobenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and comparative studies with related compounds.
This compound is synthesized through the esterification of 4-amino-2-chloro-5-fluorobenzoic acid with methanol, followed by treatment with hydrochloric acid to form the hydrochloride salt. This process enhances the compound's solubility and stability, making it suitable for various applications in research and industry.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The amino and fluorine substituents on the benzene ring facilitate hydrogen bonding and electrostatic interactions with target proteins or enzymes, potentially leading to modulation of their activity. Additionally, the chloro substituent can participate in halogen bonding, which may enhance binding affinity.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's structure suggests that it may act as a competitive inhibitor against bacterial enzymes involved in cell wall synthesis or DNA replication.
Anticancer Properties
The compound has also been investigated for its potential anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by targeting specific pathways involved in cell division and survival. For instance, its structural similarity to known topoisomerase inhibitors indicates potential as an anticancer agent through interference with DNA replication processes .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Antimicrobial Efficacy : A study demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) against various pathogens, showing significant efficacy comparable to established antibiotics .
Pathogen MIC (µg/mL) E. coli 0.008 K. pneumoniae 0.03 P. aeruginosa 0.125 - Anticancer Activity : In vitro assays revealed that the compound inhibited the growth of specific cancer cell lines, suggesting a mechanism involving apoptosis induction or cell cycle arrest .
- Mechanistic Studies : Further investigations into its mechanism revealed that this compound could disrupt topoisomerase activity, leading to increased DNA damage in cancer cells .
Comparative Analysis with Related Compounds
Comparative studies highlight the unique properties of this compound relative to similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| Methyl 2-amino-4-fluorobenzoate | Moderate | Low |
| Methyl 4-amino-3-fluorobenzoate | Low | Moderate |
The presence of fluorine at the 5-position significantly enhances its reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
